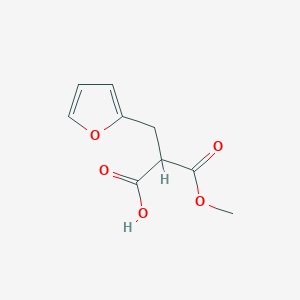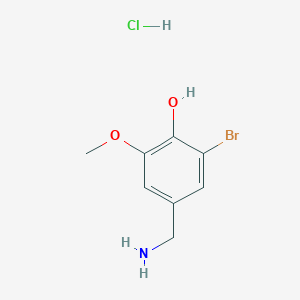
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is C7H12ClNOS . The InChI code is 1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 , which provides a standardized way to represent the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.69 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Applications De Recherche Scientifique
DNA Interaction and Drug Candidates
One of the primary applications of similar compounds to 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is in the synthesis of novel Schiff base ligands. These ligands, derived from reactions involving compounds like 2,6-diaminopyridine, have shown promise in DNA binding activities. This makes them potential candidates for drug development (Kurt et al., 2020).
Chemical Synthesis and Characterization
Another application is in the field of chemical synthesis and characterization. For example, the identification and synthesis of related compounds like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, which is a cathinone analogue, have been explored. Such studies involve various analytical techniques including NMR spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of these compounds have been used to study corrosion inhibition properties. For instance, Schiff bases derived from similar aminoalkanols have been investigated for their efficiency in preventing corrosion of materials like stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).
Coordination Chemistry and Metal Complexes
Compounds structurally related to this compound are also used in coordination chemistry. The synthesis of new 3d-metal complexes based on substituted amino ketothiophens demonstrates this application. Such complexes have potential in various fields including catalysis and materials science (Nikitin et al., 2008).
Antimicrobial and Antitumor Activity
Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. Such studies are crucial in the development of new therapeutic agents (Isakhanyan et al., 2014), (Isakhanyan et al., 2016).
Propriétés
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c1-5-2-3-10-7(5)6(8)4-9;/h2-3,6,9H,4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRQEJJWVNYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)







![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)



